
Acebutolol hydrochloride
概要
説明
Acebutolol hydrochloride is a cardioselective β₁-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA) and membrane-stabilizing properties. Its chemical formula is C₁₈H₂₈N₂O₄·HCl (molecular weight: 372.89), and it exists as a white to pale yellowish crystalline powder, freely soluble in water and ethanol but insoluble in ether or chloroform . Pharmacopeial standards specify a purity range of 98.0–102.0% for the dried compound, with a melting point of 141–145°C .
Clinically, acebutolol is used to manage hypertension, angina pectoris, and arrhythmias due to its ability to reduce cardiac output and suppress renin release . Unlike non-selective β-blockers, it preferentially inhibits β₁ receptors in the heart, minimizing bronchoconstrictive effects .
作用機序
Target of Action
Acebutolol hydrochloride primarily targets the β1-adrenergic receptors . These receptors are predominantly found in the heart and are responsible for mediating the effects of adrenaline and noradrenaline, which are key hormones involved in the body’s “fight or flight” response .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the adrenergic signaling pathway . By blocking the β1-adrenergic receptors, this compound inhibits the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure . This drug then has the reverse effect of adrenaline .
Pharmacokinetics
This compound exhibits the following ADME (Absorption, Distribution, Metabolism, and Excretion) properties:
- Absorption : It is well absorbed orally with a bioavailability of about 40% .
- Distribution : The volume of distribution is approximately 1.2 L/kg .
- Metabolism : It undergoes extensive first-pass metabolism in the liver to form an equipotent and cardioselective metabolite, diacetolol .
- Excretion : Approximately 30% to 40% is excreted in the urine and 50% to 60% in the feces .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a decrease in heart rate and blood pressure . This results from its antagonistic action on β1-adrenergic receptors, which inhibits the effects of adrenaline and noradrenaline .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH, scan rate, and concentration can influence the detection of acebutolol . Furthermore, the presence of other drugs can also affect its action, as acebutolol is known to interact with 474 other drugs . Therefore, the patient’s overall health status, diet, and concurrent medications can all impact the drug’s effectiveness.
生化学分析
Biochemical Properties
Acebutolol hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a selective beta-1 receptor antagonist, meaning it specifically targets beta-1 adrenergic receptors . These receptors are primarily found in the heart and are responsible for increasing heart rate and contractility when activated by catecholamines like epinephrine and norepinephrine . By blocking these receptors, this compound reduces the effects of these catecholamines, leading to a decrease in heart rate and blood pressure .
Cellular Effects
This compound affects various types of cells and cellular processes. In cardiac cells, it reduces the heart rate and contractility by blocking beta-1 adrenergic receptors . This action helps to decrease the workload on the heart and improve oxygen delivery to the myocardium . Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of beta-1 adrenergic receptors . This modulation can lead to changes in the expression of genes involved in cardiac function and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to beta-1 adrenergic receptors . By blocking these receptors, this compound prevents the activation of the adenylate cyclase enzyme, which is responsible for converting ATP to cyclic AMP (cAMP) . This inhibition leads to a decrease in cAMP levels, resulting in reduced activation of protein kinase A (PKA) and subsequent phosphorylation of target proteins . This cascade of events ultimately leads to a decrease in heart rate and contractility .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function . This compound has a half-life of approximately 3-4 hours, and its active metabolite, diacetolol, has a half-life of 8-13 hours . These temporal effects can impact the duration of action and efficacy of the compound in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it effectively reduces heart rate and blood pressure without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, such as bradycardia, hypotension, and bronchoconstriction . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes extensive first-pass metabolism . The main metabolic pathway involves the conversion of this compound to its active metabolite, diacetolol . This metabolite retains beta-blocking activity and contributes to the overall pharmacological effects of the compound . The metabolism of this compound can be influenced by various enzymes, including cytochrome P450 enzymes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is well absorbed from the gastrointestinal tract, but its bioavailability is limited due to first-pass metabolism . Once absorbed, this compound is distributed throughout the body, with a higher concentration in the heart and other tissues containing beta-1 adrenergic receptors . The compound can also cross the blood-brain barrier, although its central nervous system effects are minimal .
Subcellular Localization
The subcellular localization of this compound is primarily within the plasma membrane, where it interacts with beta-1 adrenergic receptors . These receptors are integral membrane proteins that span the cell membrane and are involved in signal transduction . By binding to these receptors, this compound exerts its pharmacological effects on cardiac cells and other tissues containing beta-1 adrenergic receptors .
生物活性
Acebutolol hydrochloride, a selective beta-1 adrenergic antagonist, is primarily utilized in the management of hypertension and ventricular arrhythmias. This compound exhibits unique pharmacological properties, including intrinsic sympathomimetic activity (ISA), which differentiates it from non-selective beta-blockers. This article delves into its biological activity, pharmacokinetics, therapeutic applications, and relevant research findings.
Acebutolol selectively blocks beta-1 adrenergic receptors predominantly found in cardiac tissues. By inhibiting these receptors, it reduces heart rate and myocardial contractility, leading to decreased cardiac output and blood pressure. The drug also exhibits partial agonist activity at beta-2 receptors, which may mitigate bronchoconstriction compared to non-selective beta-blockers like propranolol .
Key Mechanisms:
- Beta-1 Receptor Blockade: Reduces heart rate and contractility.
- Intrinsic Sympathomimetic Activity: Provides a mild stimulatory effect on beta receptors, potentially reducing adverse effects associated with complete blockade.
- Renin Inhibition: Decreases renin release from the kidneys, contributing to its antihypertensive effects .
Pharmacokinetics
Acebutolol is well absorbed from the gastrointestinal tract, with an absolute bioavailability ranging from 35% to 50% due to extensive first-pass metabolism. The drug reaches peak plasma concentrations approximately 2 to 2.5 hours post-administration. Its elimination half-life is about 3 to 4 hours, while its active metabolite, diacetolol, has a longer half-life of 8 to 13 hours .
Pharmacokinetic Profile:
Parameter | Acebutolol | Diacetolol |
---|---|---|
Bioavailability | 35% - 50% | Not applicable |
Peak Plasma Concentration (h) | 2 - 2.5 | ~4 |
Half-Life (h) | 3 - 4 | 8 - 13 |
Protein Binding | ~26% | Not specified |
Clinical Applications
Acebutolol is indicated for the treatment of:
- Hypertension: It effectively lowers blood pressure through its beta-blocking action.
- Angina Pectoris: By reducing myocardial oxygen demand, it alleviates angina symptoms.
- Ventricular Arrhythmias: It helps stabilize heart rhythm by preventing premature ventricular contractions .
Case Studies and Research Findings
Several studies have evaluated the efficacy and safety of acebutolol in various populations:
-
Hypertension Management:
A clinical trial demonstrated that acebutolol significantly reduced systolic and diastolic blood pressure in patients with mild to moderate hypertension compared to placebo . -
Cardiac Arrhythmias:
In a cohort study involving patients with ventricular premature beats, acebutolol was found to be effective in reducing the frequency of arrhythmias without significant side effects related to bronchoconstriction . -
Elderly Population:
Research indicates that elderly patients may experience higher plasma levels of both acebutolol and diacetolol, necessitating careful dose adjustments to avoid adverse effects .
Safety Profile and Side Effects
Acebutolol is generally well tolerated; however, potential side effects include:
- Fatigue
- Dizziness
- Bradycardia
- Gastrointestinal disturbances
In comparison to non-selective beta-blockers, acebutolol has a more favorable side effect profile regarding respiratory issues due to its cardioselectivity .
化学反応の分析
Forced Degradation Behavior
Acebutolol hydrochloride undergoes degradation under ICH Q1A(R2)-recommended stress conditions, forming four primary degradation products (DPs I-IV). Key findings include:
The fragmentation pathway under LC–MS/MS revealed:
- Ether cleavage : Formation of m/z 116.11 (side chain) and m/z 319.20 (core structure) .
- Cyclization : m/z 72.04 ion from lone-pair stabilization of nitrogen .
Hydrogen-Deuterium (H/D) Exchange Reactions
Acebutolol undergoes deuteration at the α-carbonyl position in deuterated solvents, mediated by keto-enol tautomerization:
Reaction Mechanism
Key Observations :
- NMR kinetics :
- LC-MS/QTOF :
Synthetic Reaction Pathways
Acebutolol is synthesized via a multi-step process:
Key Steps
-
Epoxidation :
Reaction of 5-amide-2-hydroxyacetophenone with epichlorohydrin under alkaline conditions (10–30°C) to form 5-amide-2-(2,3-epoxypropoxy)acetophenone . -
Amination :
Reaction with isopropylamine (1:5–1:10 molar ratio) yields acebutolol base, which is converted to hydrochloride salt .
Yield Optimization :
- 74.2% yield via recrystallization in toluene .
- Purity confirmed by ¹H NMR: δ1.14 (d, J=4.00 Hz, isopropyl) .
Ion-Pair Complex Formation
Acebutolol forms a stable ion-pair with tetraphenylborate (B(Ph)₄⁻) in aqueous solution:
Reaction
Analytical Findings :
Stability in Biological Matrices
Acebutolol’s intestinal absorption is modulated by P-glycoprotein (P-gp) inhibition:
Study Model | Observation | Reference |
---|---|---|
Rat intestinal tissue | Absorption ↑ 1.8-fold with verapamil |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Acebutolol hydrochloride relevant to pharmaceutical formulation?
this compound (C₁₈H₂₈N₂O₄·HCl) is a white to pale yellowish crystalline powder with a melting point of 141–145°C. It is freely soluble in water, methanol, ethanol (95%), and acetic acid but insoluble in diethyl ether and chloroform. These properties are critical for designing dissolution studies, stability tests, and formulation strategies. The compound must meet pharmacopeial purity standards (98.0–102.0% when dried) and exhibit a pH range of 4.5–6.5 in solution .
Q. Which analytical methods are recommended for quantifying this compound in bulk drug substances?
Validated methods include:
- Spectrophotometry : Ion-pair complex formation with bromocresol green (BCG) or bromothymol blue (BTB) enables quantification in ranges of 0.5–13.8 µg/mL (BCG) and 1.8–15.9 µg/mL (BTB). This method is extraction-free and validated against reference protocols .
- HPLC : Reverse-phase chromatography with phosphate buffer (pH 4.5) and UV detection at 254 nm is used for purity and impurity profiling. System suitability criteria include a resolution >2.0 between Acebutolol and its impurities .
Q. What is the pharmacological mechanism of this compound, and how does it influence experimental design in cardiovascular research?
As a β₁-adrenergic receptor antagonist, Acebutolol reduces heart rate and blood pressure by blocking catecholamine binding. Researchers must consider selectivity for β₁ vs. β₂ receptors when designing dose-response studies. Cardiovascular models (e.g., hypertensive rats) should use doses calibrated to plasma concentrations of 0.5–2.0 µg/mL, reflecting therapeutic ranges .
Q. What are the acceptable limits for heavy metals and residual solvents in this compound APIs?
Pharmacopeial standards specify ≤10 ppm for heavy metals (tested via Method 2 with lead reference) and ≤2 ppm for arsenic. Residual solvents (e.g., ethanol) must comply with ICH Q3C guidelines, requiring gas chromatography validation .
Advanced Research Questions
Q. How to design impurity profiling studies for this compound according to pharmacopeial standards?
Impurity profiling involves HPLC with a C18 column, mobile phase gradient (phosphate buffer:acetonitrile), and detection at 254 nm. Key impurities include:
- Impurity H : N,N'-Bis(acetylphenoxy) derivative (CAS 1330165-98-4).
- Impurity J : Propanamide analog (CAS 441019-91-6). Acceptance criteria: Individual impurities ≤0.6%, total impurities ≤2.8%. Reference standards must be used for quantification .
Q. How to resolve discrepancies in solubility data across different pharmacopeial monographs?
Discrepancies (e.g., solubility in ethanol) may arise from variations in testing conditions (temperature, solvent grade). Researchers should replicate experiments using USP-grade solvents and controlled temperatures (e.g., 25±2°C). Cross-validate results with alternative methods like gravimetric analysis .
Q. What strategies validate stability-indicating methods for this compound under stress conditions?
Subject the drug to hydrolysis (acid/alkaline), oxidation (H₂O₂), and photolysis (ICH Q1B). Use HPLC to confirm baseline separation of degradation products. Forced degradation studies should achieve ≥10% degradation, with mass balance (98–102%) confirming method accuracy .
Q. How to analyze this compound in combination therapies using chromatographic methods?
For co-formulated drugs (e.g., nifedipine), employ HPLC with a dual-wavelength detector (254 nm for Acebutolol, 238 nm for nifedipine). A C8 column and gradient elution (methanol:phosphate buffer) resolve both compounds. Validate linearity (r² >0.999) and precision (%RSD <2.0) .
Q. How to address batch-to-batch variability in crystallinity during synthesis?
Variability in crystallinity affects dissolution rates. Use X-ray diffraction (XRD) to characterize polymorphic forms. Optimize crystallization parameters (cooling rate, solvent polarity) and implement process analytical technology (PAT) for real-time monitoring .
Q. What computational approaches predict new therapeutic applications for this compound beyond cardiovascular indications?
Molecular docking studies suggest Acebutolol inhibits influenza A neuraminidase (IC₅₀ <1 µM). Virtual screening using Lipinski’s rule of five and QikProp ADMET profiling can identify off-target effects. Further validation requires in vitro viral plaque reduction assays .
類似化合物との比較
Pharmacodynamic Properties
Acebutolol’s key differentiators include β₁-selectivity , ISA , and membrane-stabilizing activity . Below is a comparative analysis with other β-blockers:
Table 1: Pharmacodynamic Comparison of Acebutolol Hydrochloride with Other β-Blockers
- Selectivity: Acebutolol’s β₁-selectivity (pA₂ = 6.88 for cardiac effects) reduces bronchoconstriction risks compared to non-selective agents like propranolol . In contrast, butoxamine selectively blocks β₂ receptors, affecting vascular smooth muscle .
- ISA: Acebutolol’s ISA mitigates bradycardia and cold extremities, side effects common with non-ISA β-blockers like propranolol .
- Membrane Stabilizing Activity: Acebutolol exhibits moderate membrane stabilization, reducing myocardial excitability, whereas propranolol has stronger effects .
Pharmacokinetic and Chemical Properties
Table 2: Physicochemical and Pharmacokinetic Comparison
Acebutolol’s active metabolite, diacetolol , extends its duration of action, permitting twice-daily dosing . Its high water solubility facilitates formulation into oral capsules (e.g., 200–400 mg base equivalents) .
特性
IUPAC Name |
N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4.ClH/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3;/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUFKADDDORSSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
37517-30-9 (Parent) | |
Record name | Acebutolol hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034381685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045461 | |
Record name | Acebutolol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>55.9 [ug/mL] (The mean of the results at pH 7.4), In ethanol, 70 mg/ml at room temperature, In water, 200 mg/l at room temperature | |
Record name | SID855517 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | ACEBUTOLOL HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6524 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Acebutolol is a beta-selective adrenergic blocking agent and has pharmacologic actions similar to those of other beta-adrenergic blocking agents. At low dosages, acebutolol selectively inhibits response to adrenergic stimuli by competively blocking cardiac beta1-adrenergic receptors, while having little effect on the beta2-adrenergic receptors of bronchial and vascular smooth muscle. At high dosages (eg, greater than 80 mg daily), the selectively of acebutolol for beta-1-adrenergic receptors usually diminishes, and the drug will competively inhibit beta-1- and beta-2-adrenergic receptors. The beta1-selective blocking activity of acebutolol appears to be more pronounced in animals than in humans. In vivo studies in animals and humans indicate that the relative beta-1-adrenergic blocking activity of acebutolol, on a weight basis, is approximately 10-30% that of propranolol, as determined by inhibition of reflex tachycardia in animals or inhibition of exercise or tilt-induced or reflex tachycardia in healthy individuals., In addition to inhibiting access of physiologic or synthetic catecholamines to beta-adrenergic receptors, acebutolol exhibits mild intrinsic sympathomimetic activity (partial beta-agonist activity). Acebutolol also has a membrane-stabilizing effect on the heart, which is similar to that of quinidine but occurs only at high plasma concentrations and usually is not apparent at dosages used clinically., The pharmacologic effects of acebutolol results from both the unchanged drug and its major metabolite, diacetolol. Diacetolol is equipotent to acebutolol and, in animals, has greater beta-selective adrenergic blocking activity than the parent drug. Diacetolol also has weak intrinsic sympathomimetic activity but does not have substantial membrane-stabilizing activity. Diacetolol may contribute substantially to the observed effects of acebutolol, since plasma concentrations of the metabolite are consistently higher than those of the parent during acebutolol therapy. | |
Record name | ACEBUTOLOL HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6524 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White or slightly off-white, crystalline powder, Crystals from anhydrous methanol-anhydrous diethyl ether | |
CAS No. |
34381-68-5 | |
Record name | Acebutolol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34381-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acebutolol hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034381685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acebutolol hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757412 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acebutolol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-N-[3-acetyl-4-[2-hydroxy-3-[(isopropyl)amino]propoxy]phenyl]butyramide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.240 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACEBUTOLOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B025Y34C54 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ACEBUTOLOL HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6524 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
141-143 °C | |
Record name | ACEBUTOLOL HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6524 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。